

# Spectroscopic Profile of 2-Ethoxypentane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-ethoxypentane** (C<sub>7</sub>H<sub>16</sub>O), a key organic compound. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in various scientific fields, including drug development.

#### **Data Presentation**

The following tables summarize the key spectroscopic data for **2-ethoxypentane**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Data for **2-Ethoxypentane** (Solvent: CDCl<sub>3</sub>)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.45	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.40-1.60	Multiplet	4H	-CH2-CH2-CH3
1.15	Triplet	3H	-O-CH₂-CH₃



Citation: The ¹H NMR data is consistent with information available from chemical suppliers and spectral databases.[1]

Table 2: 13C NMR Data for 2-Ethoxypentane (Solvent: CDCl3)

Chemical Shift (δ) ppm	Assignment
66.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
35.2 - 22.8	-CH2-CH2-CH3
14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

Citation: The <sup>13</sup>C NMR data is corroborated by publicly available spectral information.[1]

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Ethoxypentane

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
2960 - 2850	Strong	C-H stretch	Alkane
1115	Strong	C-O stretch	Ether
1465, 1375	Medium	C-H bend	Alkane

Note: The IR spectrum of **2-ethoxypentane** is characterized by the prominent C-O stretching vibration typical for ethers and the strong C-H stretching and bending vibrations of the alkyl groups.

## **Mass Spectrometry (MS)**

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 2-Ethoxypentane



m/z	Relative Intensity	Proposed Fragment Ion
116	Low	[C <sub>7</sub> H <sub>16</sub> O] <sup>+</sup> (Molecular Ion)
87	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
73	High	[M - C3H7] <sup>+</sup>
59	Moderate	[CH₃CH2OCHCH₃] <sup>+</sup>
45	High	[CH₃CH₂O] <sup>+</sup>
43	High	[C₃H <sub>7</sub> ]+
29	High	[C <sub>2</sub> H <sub>5</sub> ]+

Citation: The fragmentation pattern is consistent with data available in the NIST Mass Spectrometry Data Center.[2]

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **2-ethoxypentane**.

#### Methodology:

- Sample Preparation: A sample of **2-ethoxypentane** (approximately 10-20 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key
  parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
  spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a
  relaxation delay of 1-5 seconds.



- <sup>13</sup>C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans and a longer acquisition time are typically required.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For <sup>1</sup>H NMR, the signals are integrated to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-ethoxypentane**.

#### Methodology:

- Sample Preparation: As **2-ethoxypentane** is a liquid, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The spectrum of the 2-ethoxypentane sample is then recorded.
   Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are identified and assigned to specific bond vibrations and functional groups.

# Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-ethoxypentane**.

Methodology:

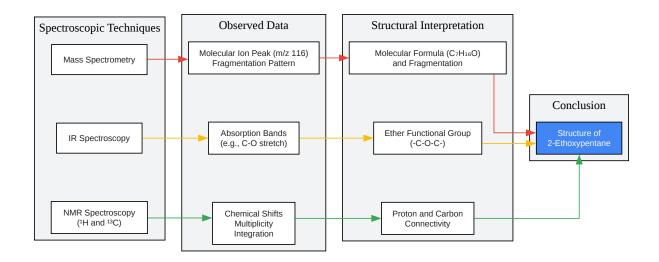


- Sample Introduction: A small amount of the volatile liquid **2-ethoxypentane** is introduced into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe, which vaporizes the sample.
- Ionization: The gaseous molecules are ionized using Electron Ionization (EI). In this process, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M<sup>+</sup>).
- Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which gives the molecular weight) and the major fragment peaks. The fragmentation pattern provides valuable information about the structure of the molecule.

# **Mandatory Visualization**

The following diagram illustrates the logical workflow for the spectroscopic identification of **2-ethoxypentane**.





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Caption: Workflow for the spectroscopic identification of **2-ethoxypentane**.

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### References

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